Melting Point Differentiation from Non-Hydroxylated Analog
The presence of the phenolic hydroxyl group in 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile raises its melting point by approximately 35 °C relative to the non-hydroxylated structural analog (4-tert-butyl-2,6-dimethylphenyl)acetonitrile (Xylometazoline EP Impurity C). This melting point difference provides a simple, quantitative orthogonal identity check during reference standard qualification and can serve as a preliminary purity indicator when HPLC data are ambiguous. [REFS-1, REFS-2]
| Evidence Dimension | Melting point (capillary method, ethanol solvent) |
|---|---|
| Target Compound Data | 125 °C (ethanol) [ChemicalBook]; 122–130 °C [ChemDict] |
| Comparator Or Baseline | (4-tert-Butyl-2,6-dimethylphenyl)acetonitrile (CAS 84803-57-6): 90–91 °C [Sigma-Aldrich] |
| Quantified Difference | ΔT_m ≈ +35 °C (target minus comparator) |
| Conditions | Melting point determined by capillary method; target recrystallized from ethanol; comparator physical form: powder, 95% purity |
Why This Matters
A 35 °C melting point elevation is analytically significant: it enables unambiguous identity confirmation via a simple bench-top measurement, reduces the risk of reference standard misidentification during method development, and reflects the stronger intermolecular hydrogen bonding imparted by the phenolic -OH, which also affects chromatographic retention and solubility.
